

Physical and chemical properties of 6-Methylmercaptapurine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Methylthio)purine

Cat. No.: B131649

[Get Quote](#)

6-Methylmercaptapurine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylmercaptapurine (6-MMP) is a primary metabolite of the thiopurine drugs 6-mercaptopurine (6-MP) and azathioprine, which are widely used in the treatment of acute lymphoblastic leukemia, inflammatory bowel disease, and other autoimmune conditions. The formation of 6-MMP is a critical step in the metabolic pathway of these drugs, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). Monitoring the levels of 6-MMP is essential for optimizing therapeutic efficacy and mitigating toxicity, particularly hepatotoxicity. This technical guide provides an in-depth overview of the physical and chemical properties of 6-Methylmercaptapurine, detailed experimental protocols for its analysis, and a review of its role in biochemical pathways.

Chemical and Physical Properties

6-Methylmercaptapurine is a purine analog characterized by a methylthio group at the 6th position of the purine ring.

Table 1: Physical and Chemical Properties of 6-Methylmercaptapurine

Property	Value	Source(s)
IUPAC Name	6-(methylsulfanyl)-7H-purine	[1]
Synonyms	6-(Methylthio)purine, 6-MMP, 6-Methylthiopurine	[1]
CAS Number	50-66-8	[1]
Molecular Formula	C ₆ H ₆ N ₄ S	[1]
Molecular Weight	166.21 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	
Melting Point	219-223 °C	
pKa	8.28 ± 0.20 (Predicted)	
Solubility	Soluble in DMF (15 mg/ml) and DMSO (30 mg/ml). Slightly soluble in water.	
UV Absorption (λ _{max})	218, 289 nm	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural characterization of 6-Methylmercaptapurine can be performed using ¹H and ¹³C NMR spectroscopy.

Table 2: NMR Spectral Data for 6-Methylmercaptapurine

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	2.3	singlet	-SCH ₃
	8.20	singlet	Imidazole ring proton
^{13}C NMR	Data not readily available in detail		

Note: Detailed ^{13}C NMR peak assignments are not widely reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of 6-Methylmercaptapurine.

Table 3: Mass Spectrometry Data for 6-Methylmercaptapurine

Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)
Electrospray (Positive)	167.17 [M+H] ⁺	126.03
Electron Ionization	Data not readily available in detail	

The fragmentation of the protonated molecule [M+H]⁺ at m/z 167.17 commonly yields a major product ion at m/z 126.03.[\[2\]](#)

Experimental Protocols

Synthesis of 6-Methylmercaptapurine

A plausible synthetic route for 6-Methylmercaptapurine involves the methylation of 6-mercaptapurine.

Objective: To synthesize 6-Methylmercaptapurine from 6-mercaptapurine.

Materials:

- 6-mercaptopurine (6-MP)
- Methyl iodide (CH_3I)
- Sodium hydroxide (NaOH)
- Methanol
- Distilled water
- Magnetic stirrer and hotplate
- Round-bottom flask
- Condenser
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Dissolve 6-mercaptopurine in a methanolic solution of sodium hydroxide in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of methyl iodide to the solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
- Neutralize the remaining aqueous solution with an appropriate acid (e.g., acetic acid) to precipitate the crude product.

- Collect the precipitate by filtration and wash with cold water.
- Purify the crude 6-Methylmercaptopurine by recrystallization from a suitable solvent system.
- Dry the purified product under vacuum.
- Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, and MS.

Quantification of 6-Methylmercaptopurine in Red Blood Cells by HPLC

This protocol is adapted from established methods for the analysis of thiopurine metabolites in biological samples.^[3]

Objective: To determine the concentration of 6-Methylmercaptopurine in red blood cells (RBCs).

Materials and Reagents:

- Packed red blood cells
- Perchloric acid (70%)
- Dithiothreitol (DTT)
- Mobile phase: Acetonitrile and sodium acetate buffer (e.g., 10:90 v/v)
- HPLC system with a C18 column and UV detector
- Centrifuge
- Heating block or water bath

Procedure:

- **Sample Preparation:**

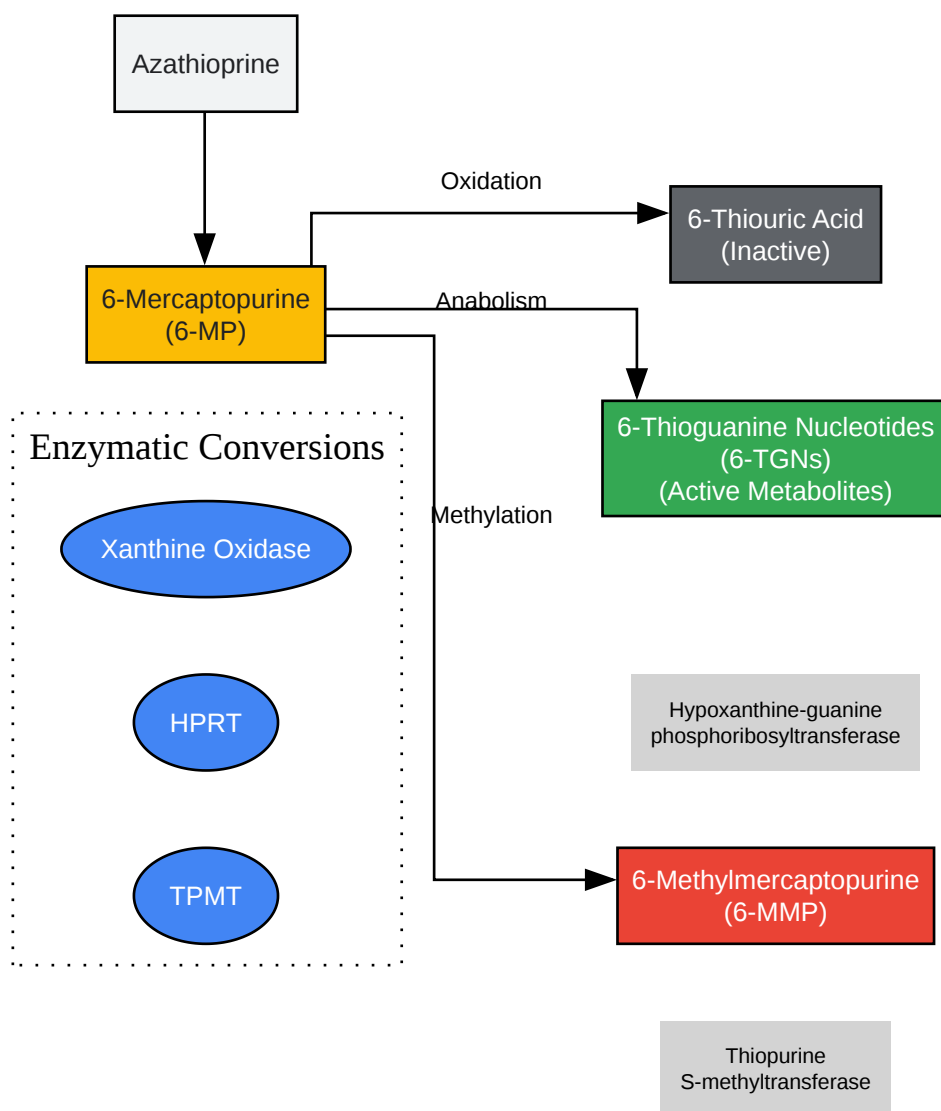
- Lyse a known quantity of RBCs.
- Add DTT to the lysate to stabilize the thiopurines.
- Precipitate proteins by adding cold perchloric acid.
- Centrifuge to pellet the precipitated proteins.
- Hydrolysis:
 - Transfer the supernatant to a new tube.
 - Heat the supernatant at 100°C for a defined period (e.g., 30-60 minutes) to hydrolyze the nucleotide metabolites to their base forms.
 - Cool the sample to room temperature.
- HPLC Analysis:
 - Inject a specific volume of the hydrolyzed sample into the HPLC system.
 - Elute the analytes using the specified mobile phase and C18 column.
 - Detect 6-Methylmercaptopurine using a UV detector at its λ_{max} (e.g., 303 nm).^[3]
 - Quantify the concentration of 6-MMP by comparing the peak area to a standard curve prepared with known concentrations of 6-MMP.

Signaling Pathways and Logical Relationships

6-Methylmercaptopurine is a key metabolite in the complex metabolic pathway of 6-mercaptopurine. Its formation and subsequent effects are central to both the therapeutic and toxic profiles of thiopurine drugs.

6-Mercaptopurine Metabolic Pathway

The metabolism of 6-mercaptopurine is a multi-branched pathway involving several key enzymes. The formation of 6-MMP represents a major catabolic route.

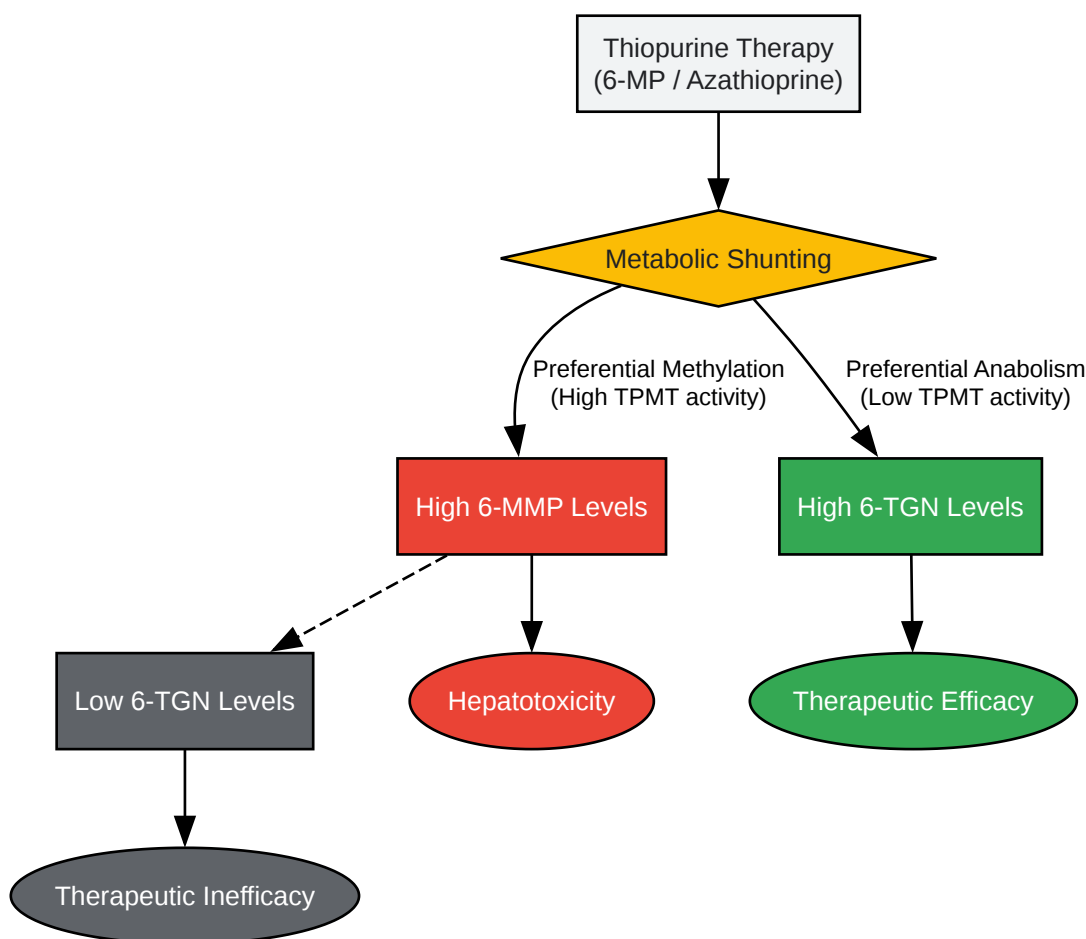


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 6-mercaptopurine leading to the formation of 6-MMP.

Role of 6-MMP in Thiopurine Efficacy and Toxicity

The balance between the formation of active 6-thioguanine nucleotides (6-TGNs) and inactive 6-MMP is a critical determinant of patient response to thiopurine therapy.



[Click to download full resolution via product page](#)

Caption: Logical relationship between 6-MMP levels, therapeutic efficacy, and toxicity.

Conclusion

6-Methylmercaptopurine is a pivotal molecule in the pharmacology of thiopurine drugs. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods for its quantification, is indispensable for both clinical monitoring and ongoing research. The methodologies and data presented in this guide are intended to serve as a valuable resource for professionals in the fields of drug development, clinical diagnostics, and biomedical research, facilitating further advancements in the personalized application of thiopurine therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methylmercaptopurine | C₆H₆N₄S | CID 5778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lymphoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Methylmercaptopurine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131649#physical-and-chemical-properties-of-6-methylmercaptopurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com